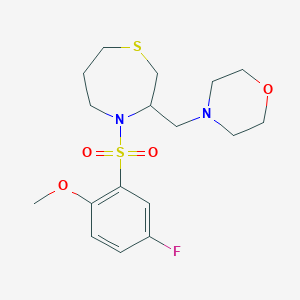
4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the substitution of morpholine on difluorinated nitrobenzene, followed by reduction of the nitro group to an aniline, which is then further reacted with sulfonyl chlorides or chloroformates to yield sulfonamides and carbamates . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the unique structural requirements of the thiazepan and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis . Crystallographic studies have also been performed to determine the precise three-dimensional arrangement of atoms within the molecules . These techniques would be applicable to the analysis of the compound of interest to confirm its structure and to understand the conformational preferences and potential intramolecular interactions.
Chemical Reactions Analysis
The related compounds have been used in biological studies, indicating that they can interact with biological macromolecules. For instance, sulfonamide derivatives have been shown to exhibit potent antifungal activity , and other compounds have been identified as caspase-3 inhibitors . These findings suggest that the compound may also be capable of engaging in specific chemical reactions with biological targets, which could be explored through similar biological assays and molecular docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and have been characterized to some extent . These properties are important for understanding the behavior of the compound in different environments, which is critical for its potential application as a pharmaceutical agent. The compound "4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine" would likely have similar properties that could be analyzed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition
A study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the importance of understanding how drugs are metabolized and eliminated from the human body. This research is crucial for developing safe and effective medications, including the analysis of their metabolic pathways, which could be relevant for studying compounds like "4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine" (Renzulli et al., 2011).
Novel Imaging Agents for Medical Diagnostics
Patel et al. (2019) developed [18F]DASA-23 as a novel radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), an enzyme implicated in tumor metabolism. This study underscores the potential for innovative compounds to serve as diagnostic tools in identifying and understanding various diseases, including cancer (Patel et al., 2019).
Environmental and Health Impact Studies
Fromme et al. (2017) investigated the body burden of perfluorinated substances, highlighting the environmental and health impact studies that analyze the presence and effects of chemical compounds in humans. Such research is vital for assessing the safety and environmental impact of novel compounds (Fromme et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used as reactants for the monoarylation of dibromoarenes catalyzed by palladium-phosphine . This suggests that the compound might interact with similar targets.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might be involved in the Suzuki-Miyaura cross-coupling in water and the palladium-catalyzed stereoselective Heck-type reaction . Additionally, it could be part of a Michael adduct and disproportionation reaction .
Pharmacokinetics
The molecular formula of a similar compound, {4-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone, is given as c16h17fn2o5s , which might provide some insights into its pharmacokinetic properties.
Propiedades
IUPAC Name |
4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIMMQHDNEWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)
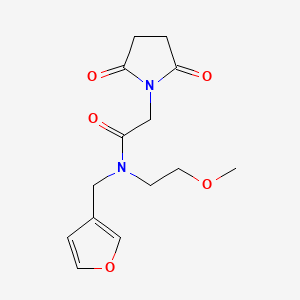
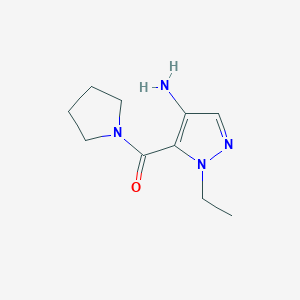
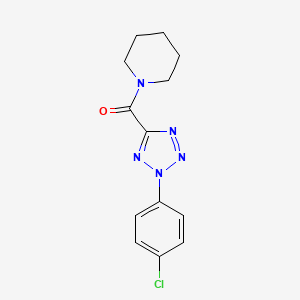
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
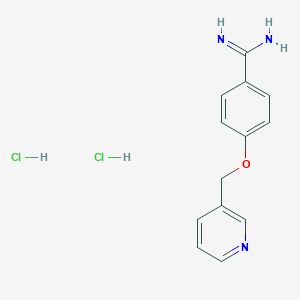

![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)
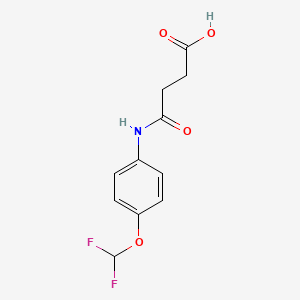
![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)